
Chromium--osmium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium–osmium (3/1) is a compound that combines the properties of chromium and osmium in a specific stoichiometric ratio. Chromium is a transition metal known for its hardness and high melting point, while osmium is a dense, blue-gray metal known for its high density and hardness. The combination of these two metals results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chromium–osmium (3/1) typically involves the reaction of chromium and osmium metals in a controlled environment. One common method is the direct combination of chromium and osmium powders in a high-temperature furnace under an inert atmosphere to prevent oxidation. The reaction is carried out at temperatures exceeding 1000°C to ensure complete alloying of the metals.
Industrial Production Methods: Industrial production of chromium–osmium (3/1) involves similar high-temperature processes but on a larger scale. The metals are melted together in an electric arc furnace or induction furnace, followed by casting into ingots. The ingots are then processed through various metallurgical techniques to achieve the desired purity and composition.
Analyse Des Réactions Chimiques
Types of Reactions: Chromium–osmium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form oxides of chromium and osmium, and it can also participate in reduction reactions where it acts as a reducing agent.
Common Reagents and Conditions: Common reagents used in reactions with chromium–osmium (3/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may involve exposure to oxygen or air at elevated temperatures, while reduction reactions may involve hydrogen gas or reducing agents like sodium borohydride.
Major Products Formed: The major products formed from reactions involving chromium–osmium (3/1) depend on the specific reaction conditions. Oxidation reactions typically yield chromium oxide and osmium oxide, while reduction reactions may produce elemental chromium and osmium.
Applications De Recherche Scientifique
Chromium–osmium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology and medicine, the compound is studied for its potential use in anticancer therapies, where osmium-based compounds have shown promise due to their cytotoxic activities . In industry, chromium–osmium (3/1) is used in the production of superalloys and other high-performance materials that require exceptional hardness and resistance to wear and corrosion.
Mécanisme D'action
The mechanism of action of chromium–osmium (3/1) in its various applications involves its ability to interact with molecular targets and pathways. For example, in anticancer research, osmium-based compounds are known to bind to DNA and disrupt cellular processes, leading to cell death . The compound’s high density and hardness also make it effective in industrial applications where it can withstand extreme conditions and mechanical stress.
Comparaison Avec Des Composés Similaires
Chromium–osmium (3/1) can be compared to other similar compounds, such as chromium–ruthenium and chromium–iridium alloys. These compounds share some properties, such as high hardness and resistance to corrosion, but chromium–osmium (3/1) is unique in its combination of density and catalytic activity. Other similar compounds include osmium tetroxide, which is used as a staining agent in electron microscopy, and various chromium oxides used in pigments and coatings .
Conclusion
Chromium–osmium (3/1) is a compound with unique properties that make it valuable in a variety of scientific and industrial applications. Its synthesis involves high-temperature processes, and it undergoes various chemical reactions that yield important products. The compound’s applications in chemistry, biology, medicine, and industry highlight its versatility and potential for future research and development.
Propriétés
Numéro CAS |
12018-35-8 |
|---|---|
Formule moléculaire |
Cr3Os |
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
chromium;osmium |
InChI |
InChI=1S/3Cr.Os |
Clé InChI |
FAVOVWUECRFDRO-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Cr].[Cr].[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



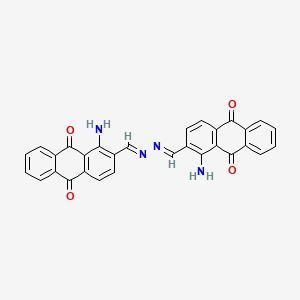
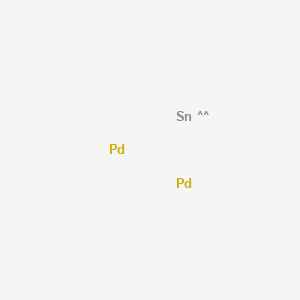
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
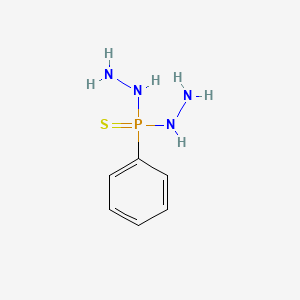
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)

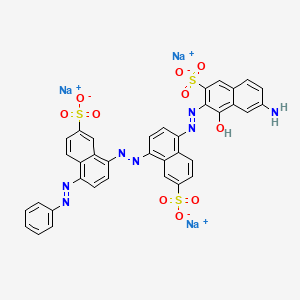
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)
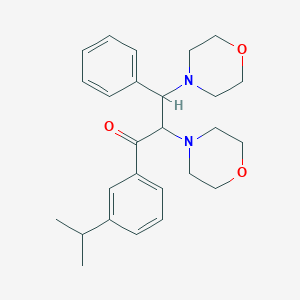
![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
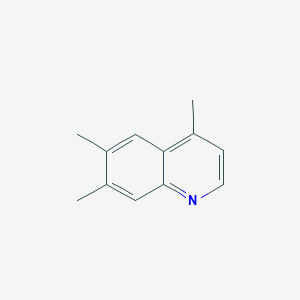
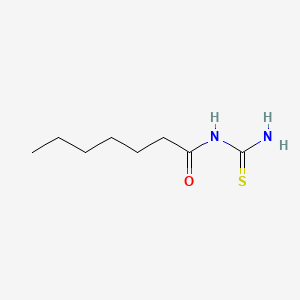
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
